Cas no 147724-77-4 (1-(Benzo[b]thiophen-2-yl)propan-1-amine)

1-(Benzo[b]thiophen-2-yl)propan-1-amine is a heterocyclic amine compound featuring a benzo[b]thiophene core linked to a propylamine side chain. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzo[b]thiophene moiety enhances aromatic stability and offers potential for π-π stacking interactions, while the propylamine group provides a reactive site for further functionalization. Its rigid aromatic system and amine functionality make it suitable for designing ligands or modulators targeting CNS receptors or enzyme systems. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse synthetic applications. Its molecular framework is particularly relevant in the development of bioactive molecules with potential neurological or antimicrobial activity.
1-(Benzo[b]thiophen-2-yl)propan-1-amine structure
147724-77-4 structure
Product Name:1-(Benzo[b]thiophen-2-yl)propan-1-amine
CAS No:147724-77-4
MF:C11H13NS
MW:191.29262137413
CID:842975
PubChem ID:23046976
Update Time:2025-07-02

1-(Benzo[b]thiophen-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(Benzo[b]thiophen-2-yl)propan-1-amine
    • 1-(1-benzothiophen-2-yl)propan-1-amine
    • Benzo[b]thiophene-2-methanamine, alpha-ethyl-
    • 147724-77-4
    • AKOS006371569
    • DTXSID40630027
    • SCHEMBL9565151
    • DB-328650
    • Inchi: 1S/C11H13NS/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3
    • InChI Key: AKKGPUPELJCYJM-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1C(CC)N

Computed Properties

  • Exact Mass: 191.07687059g/mol
  • Monoisotopic Mass: 191.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54.3Ų

1-(Benzo[b]thiophen-2-yl)propan-1-amine Pricemore >>

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Additional information on 1-(Benzo[b]thiophen-2-yl)propan-1-amine

Introduction to 1-(Benzo[b]thiophen-2-yl)propan-1-amine (CAS No. 147724-77-4)

1-(Benzo[b]thiophen-2-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 147724-77-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative combines the structural features of benzo[b]thiophene with an amine-substituted propyl side chain, making it a versatile scaffold for drug discovery and molecular research. The benzo[b]thiophene moiety, characterized by its aromatic system and sulfur-containing ring, contributes to unique electronic and steric properties that are highly valuable in designing bioactive molecules.

The compound’s primary significance lies in its potential as a building block for developing novel therapeutic agents. Its structural motif is reminiscent of several pharmacologically active molecules, which has prompted extensive interest in its derivatives. Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of 1-(Benzo[b]thiophen-2-yl)propan-1-amine with biological targets, particularly enzymes and receptors involved in metabolic pathways and signal transduction.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling networks, and their dysregulation is implicated in numerous diseases, including cancer. The benzo[b]thiophene ring provides a rigid scaffold that can be fine-tuned to interact with the ATP-binding pockets of kinases, while the propylamine group offers opportunities for further functionalization to enhance binding affinity and selectivity. Studies have shown that derivatives of this compound exhibit promising inhibitory activity against various kinases, such as Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors, TKIs).

In addition to its applications in kinase inhibition, 1-(Benzo[b]thiophen-2-yl)propan-1-amine has garnered attention for its potential in treating inflammatory disorders. The benzo[b]thiophene scaffold is known to modulate inflammatory pathways by interacting with nuclear factor kappa B (NF-κB) and other transcription factors. Preclinical studies have demonstrated that certain derivatives of this compound can attenuate pro-inflammatory cytokine production, suggesting their therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease. The propylamine group further enhances its versatility by allowing modifications that can fine-tune its pharmacokinetic properties.

The synthesis of 1-(Benzo[b]thiophen-2-yl)propan-1-amine involves multi-step organic reactions, typically starting from commercially available benzo[b]thiophene derivatives. The introduction of the propylamine group is often achieved through nucleophilic substitution or reductive amination reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques not only streamline the synthesis but also allow for greater flexibility in modifying the compound’s structure for tailored biological activity.

Recent research has also explored the pharmacokinetic profile of 1-(Benzo[b]thiophen-2-yl)propan-1-amine and its derivatives. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy. Computational simulations have been instrumental in predicting these properties before experimental validation, significantly reducing the time and cost associated with drug development. For instance, molecular dynamics simulations have revealed insights into how the compound’s conformational flexibility affects its binding affinity to biological targets.

The role of 1-(Benzo[b]thiophen-2-yl)propan-1-amine in medicinal chemistry extends beyond small-molecule drug development. It serves as a valuable intermediate in the synthesis of peptidomimetics and other large-molecule therapeutics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor stability or immunogenicity. The benzo[b]thiophene ring provides a stable aromatic core that can be linked to peptide mimetics or other functional groups to enhance bioavailability and target specificity.

The growing interest in 1-(Benzo[b]thiophen-2-yl)propan-1-amine has led to several patents being filed by pharmaceutical companies exploring its derivatives for various therapeutic applications. These patents highlight the compound’s potential as a lead molecule or key intermediate in drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases. Collaborative efforts between academic researchers and industry scientists are ongoing to further elucidate its mechanisms of action and develop novel derivatives with improved pharmacological profiles.

The future prospects of 1-(Benzo[b]thiophen-2-yl)propan-1-amine are promising, driven by advancements in synthetic chemistry and an increasing understanding of its biological interactions. Innovations such as biocatalysis and flow chemistry may offer more sustainable routes to synthesizing this compound and its derivatives. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics will continue to uncover new applications for this versatile scaffold.

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